8-Methoxy-5,6,7,8-tetrahydroquinoline
Description
8-Methoxy-5,6,7,8-tetrahydroquinoline is a partially hydrogenated quinoline derivative featuring a methoxy group at the 8-position of the tetrahydroquinoline scaffold. This structural motif combines the aromaticity of quinoline with the flexibility of a saturated six-membered ring, making it a versatile intermediate in medicinal chemistry and catalysis. The methoxy substituent enhances electron density at the 8-position, influencing both steric and electronic properties, which is critical for applications such as ligand design in asymmetric catalysis or bioactive molecule synthesis .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
8-methoxy-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h3,5,7,9H,2,4,6H2,1H3 |
InChI Key |
HETIFGHYEZLQEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC2=C1N=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
8-Methoxy-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxy-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural and electronic features of 8-Methoxy-5,6,7,8-tetrahydroquinoline with its analogues:
*ATH: Asymmetric Transfer Hydrogenation
Key Observations:
- Electronic Effects: Methoxy and amino groups enhance electron density, favoring coordination to transition metals (e.g., Ru, Rh) in catalytic systems. Methoxy’s stronger donating ability compared to -NH₂ may improve stability in aqueous media .
- Steric Influence : The 2-methyl group in Me-CAMPY increases steric hindrance, improving enantioselectivity (up to 69% ee in ATH reactions) but reducing reaction rates . Methoxy’s moderate bulk balances reactivity and selectivity.
- Biological Activity: Methoxy-THQ derivatives exhibit CH-π interactions with residues like Trp84 in acetylcholinesterase (AChE), critical for anticholinesterase activity, whereas amino derivatives prioritize hydrogen bonding .
Catalytic Performance
- 8-Amino-THQ (CAMPY): Rhodium complexes achieve 69% ee in ATH of dihydroisoquinolines but require La(OTf)₃ as an additive for hindered substrates .
- 8-Methoxy-THQ: While direct catalytic data are unavailable, methoxy’s electron-donating nature likely stabilizes metal complexes, analogous to 8-amino-THQ’s role in Ru-catalyzed ATH .
Stability and Reactivity
- 8-Amino-THQ: Prone to oxidation in Ru complexes (e.g., dehydrogenation to imine forms at 100°C) .
- 8-Methoxy-THQ : Methoxy’s electron donation likely enhances oxidative stability, critical for long-term catalytic or biological applications.
Q & A
Q. Table 1: Comparison of Synthetic Methods
How can researchers resolve contradictions in reported crystallographic data for tetrahydroquinoline derivatives?
Advanced Structural Analysis
Discrepancies in molecular packing (e.g., hydrogen bonding patterns in ) can arise from polymorphic forms or hydration states. To resolve:
- Validate via Spectroscopy : Cross-reference XRD data with IR and NMR to confirm functional group orientation .
- Computational Modeling : Use density functional theory (DFT) to predict stable conformers and compare with experimental data .
What advanced characterization techniques are critical for confirming the structure of this compound derivatives?
Q. Basic Techniques
Q. Advanced Techniques
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O—H···O interactions in hydrated forms) .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .
What strategies are effective for functionalizing the tetrahydroquinoline core to enhance biological activity?
Q. Advanced Functionalization
- Electrophilic Substitution : Introduce halogen (Cl, Br) or trifluoromethyl groups at the 6- or 8-positions using LiAlH₄ or alkyl halides .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups for receptor-targeted modifications .
- Hydroxylation : Oxidize methoxy to hydroxyl groups using KMnO₄ or OsO₄ for improved solubility and binding .
How does the methoxy group influence the compound’s stability under varying experimental conditions?
Q. Advanced Stability Studies
- Thermal Stability : Methoxy groups reduce ring strain but may undergo demethylation at >150°C. Monitor via TGA-DSC .
- Photodegradation : UV exposure can cleave C-O bonds; store in amber vials under inert gas .
- pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases. Use buffered solutions for biological assays .
What computational approaches predict the reactivity of this compound in catalytic systems?
Q. Advanced Modeling
- DFT Calculations : Optimize transition states for methoxy-directed electrophilic attacks (e.g., Fukui indices for site reactivity) .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational flexibility in THF or DMSO .
How do researchers address conflicting bioactivity data in enzyme inhibition studies?
Q. Advanced Data Reconciliation
- Dose-Response Curves : Replicate assays with purified enzymes (e.g., cytochrome P450) to rule out off-target effects .
- Metabolite Profiling : Use LC-MS to identify degradation products that may alter activity .
- Structural-Activity Relationships (SAR) : Compare analogs (e.g., 6-chloro or 8-nitro derivatives) to isolate key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
